SKi-178

Description

Properties

IUPAC Name |

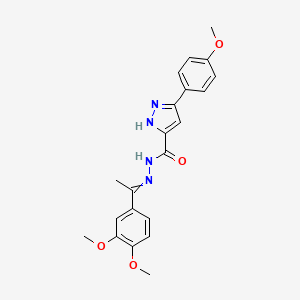

N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUWEBOUKIKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKi-178, a Dual Sphingosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKi-178 is a potent, small-molecule inhibitor targeting both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), key enzymes in sphingolipid metabolism that regulate the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). By competitively inhibiting the binding of sphingosine to these kinases, this compound effectively reduces S1P levels and induces the accumulation of ceramide, thereby promoting cancer cell death.[1] Recent evidence further reveals a multi-targeted mechanism of action, where this compound also functions as a microtubule network disrupting agent. This dual action of SphK inhibition and microtubule disruption synergistically induces apoptosis, making this compound a promising therapeutic candidate, particularly in hematological malignancies like acute myeloid leukemia (AML) and solid tumors such as prostate cancer. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.

Core Mechanism of Action: Dual Inhibition of Sphingosine Kinases

This compound was initially developed as a selective inhibitor of SphK1 but has since been demonstrated to engage and inhibit both SphK1 and SphK2 in intact cells at concentrations consistent with its cytotoxic effects.[1] The primary mechanism involves the competitive inhibition of sphingosine binding to the active site of both SphK1 and SphK2.

The Sphingolipid Rheostat

The sphingolipid rheostat refers to the cellular balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P).[1] Sphingosine kinases (SphK1 and SphK2) are the fulcrum of this balance, catalyzing the phosphorylation of sphingosine to S1P.[1] In many cancers, this rheostat is dysregulated, with an overexpression of SphKs leading to elevated S1P levels, which promotes cell proliferation, survival, and resistance to chemotherapy.[1]

Impact of this compound on the Sphingolipid Rheostat

This compound, by inhibiting both SphK1 and SphK2, shifts the sphingolipid balance towards apoptosis.[1] This is achieved through two primary effects:

-

Decreased S1P Production: Inhibition of SphK1 and SphK2 directly reduces the synthesis of pro-survival S1P.[1]

-

Increased Ceramide Accumulation: The blockage of sphingosine phosphorylation leads to an accumulation of its precursor, which can be converted to pro-apoptotic ceramide.

Secondary Mechanism: Microtubule Network Disruption

In addition to its role as a sphingosine kinase inhibitor, this compound has been identified as a microtubule-disrupting agent. This secondary mechanism contributes significantly to its cytotoxic effects. The disruption of microtubule dynamics leads to a prolonged mitotic arrest, which ultimately triggers apoptosis. The synergistic effect of simultaneous SphK inhibition and microtubule disruption enhances the apoptotic efficacy of this compound.

Downstream Signaling Pathways

The inhibition of SphK and disruption of microtubule dynamics by this compound converge on several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

CDK1-Mediated Apoptosis in AML

In acute myeloid leukemia (AML) cell lines, this compound induces apoptotic cell death through a mechanism dependent on cyclin-dependent kinase 1 (CDK1).[2] The prolonged mitotic arrest caused by this compound leads to sustained activation of CDK1. This, in turn, results in the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members (Bcl-2 and Bcl-xL) and the degradation of Mcl-1, tipping the balance towards apoptosis.[2]

References

An In-Depth Technical Guide to the Dual SphK1/SphK2 Inhibitor SKI-178

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-178 is a novel, multi-targeted small molecule inhibitor that demonstrates significant therapeutic potential in oncology. Initially developed as a selective inhibitor for sphingosine kinase 1 (SphK1), subsequent research has revealed its dual inhibitory action against both SphK1 and SphK2, as well as a distinct mechanism involving the disruption of microtubule dynamics.[1][2] This dual action on the sphingolipid pathway and the cytoskeleton results in a synergistic induction of apoptosis, making this compound a promising agent against a variety of cancers, including difficult-to-treat malignancies like acute myeloid leukemia (AML) and prostate cancer.[1][3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development.

The Sphingolipid Signaling Pathway and Rationale for Inhibition

Sphingolipids are a class of bioactive lipids that regulate critical cellular processes, including proliferation, survival, and apoptosis. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramides (Cer) and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate.[2][5] Sphingosine kinases, with isoforms SphK1 and SphK2, are the critical enzymes that catalyze the phosphorylation of sphingosine to S1P.[5][6] In many cancers, SphK1 and/or SphK2 are overexpressed, shifting the rheostat towards S1P production. This leads to enhanced pro-survival signaling and resistance to chemotherapy, making the SphKs attractive therapeutic targets.[5][6] By inhibiting these kinases, this compound aims to decrease pro-survival S1P levels while simultaneously increasing pro-apoptotic ceramide levels.[1][3]

Dual Mechanism of Action of this compound

Dual Inhibition of SphK1 and SphK2

While initially characterized as a selective SphK1 inhibitor, subsequent studies using the Cellular Thermal Shift Assay (CETSA) demonstrated that this compound directly engages and stabilizes both SphK1 and SphK2 in intact cells.[1][2] It acts by competing for the sphingosine binding site.[3] This dual inhibition leads to a potent reduction in S1P formation and an accumulation of ceramides, effectively shifting the sphingolipid balance towards apoptosis.[1][3]

Disruption of Microtubule Dynamics

In addition to its role as a SphK inhibitor, this compound has been identified as a microtubule network disrupting agent.[1][4][6] This off-target effect contributes significantly to its cytotoxicity. The combined activities of SphK inhibition and microtubule disruption have been shown to synergistically induce apoptosis in cancer cell lines.[1]

Downstream Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. Its action as a microtubule-disrupting agent leads to prolonged mitotic arrest, which causes sustained activation of cyclin-dependent kinase 1 (CDK1).[1][7][8] This, in turn, leads to the phosphorylation and subsequent inhibition or degradation of anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xl, and Mcl-1, thereby promoting the intrinsic apoptotic cascade.[1][8][9] Concurrently, by inhibiting SphK1/2 and increasing ceramide levels, this compound suppresses the pro-survival Akt-mTOR pathway and activates the pro-apoptotic JNK cascade.[3][10]

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Comments |

|---|---|---|---|

| Ki | SphK1 | 1.3 - 1.33 µM | Non-lipid, competitive inhibitor.[2][9][11][12] |

| IC50 | SphK2 | >25 µM | Initially determined in vitro, suggesting selectivity.[11][12][13] |

| Target Engagement | SphK1 & SphK2 | 400 - 800 nM | CETSA confirmed direct binding and stabilization of both isoforms in intact cells at cytotoxic concentrations.[1] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Parameter | Cell Lines | Value (IC50) | Notes |

|---|---|---|---|

| Cytotoxicity | Broad range of cancer cell lines | 0.1 - 1.8 µM | Includes drug-sensitive and multi-drug resistant (MDR) types.[5][6][14] |

| Apoptosis Induction | Human AML cell lines (e.g., HL-60) | ~5 µM | Induces significant apoptosis after 24-48 hours.[7] |

| Viability Inhibition | Prostate cancer cells (e.g., PC-3) | 5 - 25 µM | Dose-dependently inhibits cell viability.[3] |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | MLL-AF9 mouse model | 20 mg/kg, IV (retro-orbital), every other day | Induces complete remission; dose-dependent increase in survival; reduces WBC to normal levels.[1][15] |

| Prostate Cancer | PC-3 xenograft (nude mice) | Daily intraperitoneal (IP) injection | Potently inhibited xenograft tumor growth without significant alteration in body weight.[3][10] |

| Toxicity Study | Naïve Swiss-Webster mice | 20 mg/kg and 40 mg/kg, IV, daily for 14 days | Well tolerated with no apparent body weight loss.[1] |

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the direct binding of this compound to SphK1 and SphK2 in an intracellular environment.

-

Cell Culture: Culture cells overexpressing His-tagged SphK1 or SphK2 to 80-90% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle (DMSO) for a specified duration (e.g., 16 hours).

-

Heating: Harvest and resuspend cells in PBS. Heat cell suspensions at a specific temperature (e.g., 60°C for SphK1, 63°C for SphK2) for 3 minutes to induce protein denaturation. A non-heated control is included.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).

-

Western Blot Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using antibodies against the His-tag, SphK1, or SphK2. Actin is used as a loading control. Increased protein in the soluble fraction at higher temperatures in the presence of the drug indicates stabilization and direct binding.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Seed prostate cancer cells (e.g., pCan1) and treat with this compound (e.g., 10 µM) or vehicle for 36 hours.[3]

-

Cell Harvest: Harvest cells by trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the G1 phase and a decrease in the S phase suggest a G1-S arrest.[3]

In Vivo Xenograft Efficacy Study

This workflow outlines a typical study to evaluate the anti-tumor activity of this compound in a mouse model.

Conclusion and Future Directions

This compound is a potent anti-cancer agent with a unique multi-targeted mechanism of action, simultaneously inhibiting both SphK1 and SphK2 while also disrupting microtubule function.[1] This polypharmacology results in synergistic cell killing across a range of malignancies, including those with multi-drug resistance.[1][6][8] Preclinical data in AML and prostate cancer models are highly encouraging, demonstrating significant therapeutic efficacy and a favorable safety profile.[1][3][10]

Future research should focus on transitioning this compound into clinical trials to evaluate its safety and efficacy in human patients. Further investigation is also warranted to explore its potential in other solid and hematological cancers, and to identify predictive biomarkers that could guide patient selection. Combination studies with other targeted agents or standard-of-care chemotherapies may also unlock new therapeutic strategies, particularly for relapsed or refractory cancers.

References

- 1. This compound: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting SphK1/2 by this compound inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. The Apoptotic Mechanism of Action of the Sphingosine Kinase 1 Selective Inhibitor this compound in Human Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The apoptotic mechanism of action of the sphingosine kinase 1 selective inhibitor this compound in human acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | SphK1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. This compound|1259484-97-3|COA [dcchemicals.com]

- 13. This compound Datasheet DC Chemicals [dcchemicals.com]

- 14. SKI 178 | CAS 1259484-97-3 | SKI178 | Tocris Bioscience [tocris.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the SKI-178 Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-178 is a novel small molecule inhibitor that has demonstrated potent cytotoxic effects in various cancer cell lines, particularly in acute myeloid leukemia (AML). Its mechanism of action is multi-faceted, primarily targeting sphingosine kinase (SphK) and microtubule dynamics, which culminates in the induction of apoptosis. This technical guide provides a comprehensive overview of the this compound-induced apoptosis pathway, detailing the core signaling cascade, presenting quantitative data from key experiments, outlining detailed experimental protocols for studying this pathway, and providing visual representations of the molecular interactions and experimental workflows.

Core Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through a sophisticated mechanism that integrates the inhibition of sphingolipid signaling with the disruption of microtubule function, leading to mitotic catastrophe and subsequent activation of the intrinsic apoptotic pathway.

Initially, this compound acts as a dual inhibitor of sphingosine kinase 1 and 2 (SphK1 and SphK2).[1] These enzymes are critical for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule that promotes cell survival and proliferation.[1] Inhibition of SphK1/2 by this compound leads to a decrease in pro-survival S1P levels and a concomitant increase in the pro-apoptotic sphingolipid, ceramide.[2]

Concurrently, this compound disrupts microtubule dynamics, a mechanism of action it shares with other microtubule-targeting agents.[2] This disruption leads to a prolonged mitotic arrest, a state where the cell is unable to properly segregate its chromosomes and complete cell division.

The sustained mitotic arrest triggers the prolonged activation of Cyclin-Dependent Kinase 1 (CDK1).[3][4] In a normal cell cycle, CDK1 activity is tightly regulated and decreases as the cell exits mitosis. However, the prolonged activation of CDK1 in this compound-treated cells leads to the phosphorylation of anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL.[3][4] This phosphorylation event inhibits their pro-survival function. Furthermore, sustained CDK1 activity promotes the phosphorylation and subsequent proteasomal degradation of another key anti-apoptotic protein, Mcl-1.[3][4]

The inactivation of Bcl-2 and Bcl-xL, coupled with the degradation of Mcl-1, disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, caspase-3 and caspase-7, which orchestrate the dismantling of the cell, leading to apoptosis.[3]

In the context of prostate cancer cells, the induction of apoptosis by this compound has also been linked to the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the pro-survival Akt-mTOR signaling cascade.

Signaling Pathway Diagram

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Myeloid Leukemia | 0.1 - 1.8 |

| HL-60/VCR | Multidrug-Resistant AML | 0.1 - 1.8 |

| U937 | Acute Myeloid Leukemia | 0.1 - 1.8 |

| MOLM-13 | Acute Myeloid Leukemia | 0.1 - 1.8 |

| Kasumi-1 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive |

Note: The IC50 values are reported as a range as specific values for each cell line were not consistently available across the reviewed literature.[2]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in AML Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |

| HL-60 | Vehicle (DMSO) | ~5% | ~15% |

| HL-60 | This compound (5 µM, 48h) | >60% | Not specified at 48h |

| HL-60 | This compound (5 µM, 16h) | Not specified at 16h | ~60% |

| HL-60/VCR | Vehicle (DMSO) | ~5% | ~15% |

| HL-60/VCR | This compound (5 µM, 48h) | >70% | Not specified at 48h |

| HL-60/VCR | This compound (5 µM, 16h) | Not specified at 16h | ~55% |

| U937 | This compound (5 µM, 16h) | Not specified at 16h | ~50% |

| MOLM-13 | This compound (5 µM, 16h) | Not specified at 16h | ~45% |

Data is approximated from graphical representations in the source literature.[3]

Table 3: Effect of this compound on Key Apoptotic Proteins

| Protein | Effect of this compound Treatment | Method of Detection |

| pBcl-2 (Ser70) | Sustained increase | Western Blot |

| Mcl-1 | Degradation | Western Blot |

| Cleaved Caspase-7 | Increased levels | Western Blot |

Qualitative changes observed in Western blot analyses.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the this compound apoptosis induction pathway.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HL-60, U937)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptosis pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-pBcl-2, anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Experimental Workflow Diagram

Caption: A representative experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a dual mechanism involving the inhibition of sphingosine kinases and the disruption of microtubule dynamics. This leads to a signaling cascade involving sustained CDK1 activation, inhibition of anti-apoptotic Bcl-2 family proteins, and subsequent activation of the intrinsic caspase-dependent apoptotic pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar multi-targeted cancer therapies.

References

- 1. FTY720 induces non-canonical phosphatidylserine externalization and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Apoptotic Mechanism of Action of the Sphingosine Kinase 1 Selective Inhibitor this compound in Human Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The apoptotic mechanism of action of the sphingosine kinase 1 selective inhibitor this compound in human acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

SKi-178 in Acute Myeloid Leukemia: A Technical Guide to a Dual-Mechanism Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted agents, overall survival rates remain poor, particularly for patients with relapsed or refractory disease, underscoring the urgent need for novel therapeutic strategies. The sphingolipid signaling pathway has emerged as a critical regulator of cancer cell survival and proliferation. Sphingosine kinases (SphK1 and SphK2) are key enzymes in this pathway, catalyzing the phosphorylation of the pro-apoptotic sphingolipid, sphingosine, to form the pro-survival signaling molecule, sphingosine-1-phosphate (S1P). In many cancers, including AML, the "sphingolipid rheostat" is tipped in favor of S1P, promoting oncogenic signaling and resistance to therapy.

SKI-178 is a novel small molecule inhibitor initially developed as a selective inhibitor of Sphingosine Kinase 1 (SphK1). Subsequent research has revealed a more complex and potent mechanism of action, positioning this compound as a promising candidate for AML treatment, including multidrug-resistant subtypes. This technical guide provides an in-depth overview of the core mechanism, preclinical efficacy, and experimental evaluation of this compound in the context of AML.

Core Mechanism of Action: A Dual-Targeting Approach

This compound induces potent cytotoxicity in AML cells through a multi-targeted mechanism, functioning as both a sphingosine kinase inhibitor and a microtubule network disrupting agent. This dual action results in a synergistic induction of apoptosis, providing a robust anti-leukemic effect.

Initially identified as a SphK1 selective inhibitor, further studies using the Cellular Thermal Shift Assay (CETSA) in intact cells revealed that this compound directly engages and inhibits both SphK1 and SphK2 at concentrations consistent with its cytotoxic IC50 range (approximately 400–800 nM). Inhibition of both isoforms effectively shuts down the production of pro-survival S1P while simultaneously increasing the levels of pro-apoptotic sphingolipids like ceramide.

Concurrently, this compound directly impairs microtubule assembly. This action is independent of its effect on sphingosine kinases. By disrupting microtubule dynamics, this compound induces a prolonged mitotic arrest, a hallmark of microtubule-targeting agents. The simultaneous inhibition of SphK and disruption of microtubules have been shown to act synergistically to trigger apoptosis in AML cell lines.

Downstream Signaling: The CDK1-Apoptosis Axis

The apoptotic cell death induced by this compound is the direct result of sustained activation of cyclin-dependent kinase 1 (CDK1) during the prolonged mitotic arrest. This sustained CDK1 activation leads to the phosphorylation and subsequent inactivation or degradation of several pro-survival Bcl-2 family members. Specifically, this compound treatment leads to the phosphorylation of Bcl-2 and Bcl-xL, and the phosphorylation and degradation of Mcl-1. The destabilization of these key anti-apoptotic proteins unleashes the intrinsic apoptotic cascade, leading to caspase activation and programmed cell death. This mechanism of action is effective even in AML cells that overexpress multidrug resistance proteins (like MDR1) or pro-survival Bcl-2 family members, highlighting the potential of this compound to overcome common resistance mechanisms.

Preclinical Efficacy Data

This compound has demonstrated potent cytotoxic activity against a broad range of human AML cell lines, including those known to be resistant to conventional chemotherapeutics.

In Vitro Data

| Cell Line | Description | This compound IC50 | Key Findings | Reference |

| HL-60 | Human Promyelocytic Leukemia | 400-800 nM (general range) | Induces apoptosis via the intrinsic pathway. | |

| HL-60/VCR | Vincristine-Resistant (MDR1+) | 400-800 nM (general range) | Sensitivity is unaffected by MDR1 overexpression. | |

| U-937 | Human Histiocytic Lymphoma | Cytotoxic (range: 0.1-1.8 µM) | Induces caspase-dependent apoptosis. | |

| MOLM-13 | MLL-AF9+, FLT3-ITD+ | Cytotoxic (range: 0.1-1.8 µM) | Attenuates STAT5 signaling. | |

| MV4-11 | MLL-AF9+, FLT3-ITD+ | Cytotoxic (range: 0.1-1.8 µM) | Demonstrates potent cytotoxicity. |

Note: Specific IC50 values for each cell line are not consistently reported; the range reflects the general potency across multiple cancer cell lines as cited.

| Assay | Cell Line | Treatment | Result | Reference |

| Annexin V/7AAD | HL-60 | 5 µM this compound (48h) | Significant increase in Annexin V-positive cells (early & late apoptosis). | |

| Annexin V/7AAD | HL-60/VCR | 5 µM this compound (48h) | Significant increase in Annexin V-positive cells, similar to sensitive cells. | |

| Cell Cycle | HL-60 | 5 µM this compound | Prolonged G2/M arrest precedes apoptosis. | |

| Western Blot | HL-60 | 5 µM this compound | Time-dependent increase in Bcl-2 phosphorylation and Caspase-7 cleavage. |

In Vivo Data

This compound has shown significant therapeutic efficacy and is well-tolerated in multiple mouse models of AML.

| Model | Treatment Protocol | Key Outcomes | Reference |

| MLL-AF9 Model | 20 mg/kg, three times per week | - Reduced total White Blood Cell (WBC) counts to normal levels (~4x10³ cells/µL) after 3 weeks.- Significantly promoted survival compared to vehicle control. | |

| MLL-AF9 Model | 5, 10, and 20 mg/kg, every other day for 10 weeks | - Dose-dependent increase in survival.- 10 and 20 mg/kg doses led to the absence of MLL-AF9+ AML cells in bone marrow and spleen, suggesting complete remission. | |

| MOLM-13 Xenograft | Not specified | Reduced leukemic burden in vivo. |

Experimental Design and Protocols

The preclinical evaluation of this compound has relied on a series of robust biochemical and cell-based assays.

In Vivo Efficacy Evaluation Workflow

The therapeutic potential of this compound in vivo was demonstrated using a murine model of AML induced by the MLL-AF9 oncogene. This model recapitulates key features of an aggressive human AML subtype.

Key Experimental Methodologies

Below are detailed protocols for key experiments used to characterize the activity of this compound.

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Objective: To confirm the direct binding of this compound to SphK1 and SphK2 in intact cells.

-

Protocol:

-

Cell Culture and Treatment: Culture AML cells (e.g., HL-60) to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.

-

Heat Shock: Transfer aliquots of the cell suspension to PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at 25°C), repeated 3 times.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

-

Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble SphK1 and SphK2 at each temperature point using Western blotting. A ligand-induced stabilization will result in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

-

2. In Vitro Tubulin Polymerization Assay

-

Objective: To measure the direct effect of this compound on microtubule assembly.

-

Protocol:

-

Reagent Preparation: Use a commercial kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin. Reconstitute tubulin on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP.

-

Reaction Setup: In a pre-warmed (37°C) half-area 96-well plate, add this compound or control compounds (e.g., paclitaxel as a polymerization promoter, vincristine as an inhibitor) to the tubulin solution.

-

Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer. Measure the increase in light scattering (turbidity) at 340 nm every minute for 60 minutes. An inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the DMSO control.

-

3. Apoptosis Assay (Annexin V/7-AAD Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Protocol:

-

Cell Treatment: Seed AML cells (e.g., HL-60, HL-60/VCR) at a density of 1-5 x 10⁵ cells/mL and treat with this compound (e.g., 5 µM) or vehicle for various time points (e.g., 24, 48 hours).

-

Cell Harvesting: Collect the cells by centrifugation at 300-600 x g for 5 minutes.

-

Washing: Wash the cells once with ice-cold PBS and once with 1X Binding Buffer.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of a viability stain (e.g., 7-AAD or Propidium Iodide).

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cell populations.

-

4. Western Blotting for Signaling Proteins

-

Objective: To detect changes in the expression and phosphorylation state of key proteins in the apoptotic pathway.

-

Protocol:

-

Sample Preparation: Treat AML cells with this compound for various time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature 20-50 µg of protein lysate per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST (Tris-buffered saline with Tween-20) to reduce non-specific binding, as milk can interfere with phospho-antibody detection. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-Bcl-2 (Ser70), anti-Mcl-1, anti-cleaved-Caspase-7).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion and Future Directions

This compound presents a compelling profile as a multi-targeted agent for the treatment of AML. Its dual mechanism of inhibiting both sphingosine kinases and microtubule dynamics provides a synergistic and potent anti-leukemic effect. Critically, its ability to induce apoptosis through a CDK1-dependent pathway that circumvents common multidrug resistance mechanisms makes it a highly attractive candidate for treating relapsed and refractory AML. The robust preclinical data, demonstrating efficacy in both cell lines and multiple in vivo models, strongly supports its further development. Future research should focus on completing formal IND-enabling toxicology studies, optimizing dosing schedules for clinical trials, and identifying predictive biomarkers to select AML patient populations most likely to respond to this compound therapy. Combination studies with other targeted agents or standard chemotherapy may also unlock further synergistic potential.

SKi-178: A Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SKi-178 has emerged as a promising multi-targeted agent in oncology research, demonstrating potent cytotoxic effects across a range of cancer cell lines, including multi-drug resistant variants.[1][2] Initially developed as a selective inhibitor of sphingosine kinase 1 (SphK1), further studies have revealed its dual role, functioning as both a potent inhibitor of sphingosine kinases 1 and 2 (SphK1/2) and as a microtubule disrupting agent.[1][3] This dual mechanism of action, which involves the synergistic induction of apoptosis through distinct but complementary pathways, positions this compound as a compelling candidate for further preclinical and clinical development.[1][4] This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in various cancer models.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two primary, synergistic mechanisms: inhibition of sphingosine kinases and disruption of microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1/2)

This compound was initially designed as a competitive inhibitor at the sphingosine binding site of SphK1.[1] However, subsequent research, including cellular thermal shift assays (CETSA), has confirmed that it directly engages and inhibits both SphK1 and SphK2 in intact cells at concentrations consistent with its cytotoxic IC50 values.[1][5]

Sphingosine kinases are critical enzymes in the regulation of the sphingolipid rheostat, which balances the levels of pro-apoptotic ceramides and sphingosine with the pro-survival sphingosine-1-phosphate (S1P).[2][6] In many cancers, this rheostat is deregulated, with an overexpression of SphKs leading to elevated S1P levels that promote cell proliferation, survival, and resistance to chemotherapy.[2]

By inhibiting SphK1 and SphK2, this compound blocks the conversion of sphingosine to S1P, leading to two key downstream events:

-

Decreased S1P levels: This reduces the pro-survival signaling that many cancer cells depend on.[2]

-

Increased ceramide accumulation: The buildup of the pro-apoptotic substrate, ceramide, triggers cell death pathways.[1][7]

Disruption of Microtubule Dynamics

A crucial aspect of this compound's mechanism of action is its function as a microtubule-targeting agent (MTA).[1][3] this compound has been shown to directly impair microtubule assembly, similar to vinca alkaloids like vincristine.[5] This activity is independent of its SphK inhibition, as demonstrated by the lack of effect of other potent SphK inhibitors, such as PF-543, on microtubule polymerization.[5]

The disruption of the highly dynamic microtubule network has profound effects on cancer cells, primarily by:

-

Inducing prolonged mitotic arrest: By interfering with the formation and function of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle.[8]

-

Sustained activation of Cyclin-Dependent Kinase 1 (CDK1): The prolonged mitotic arrest leads to the sustained activation of CDK1, a key regulator of mitosis. This sustained activation is a critical trigger for apoptosis.[1][8]

Synergistic Induction of Apoptosis

The dual targeting of SphK and microtubule dynamics by this compound results in a synergistic induction of apoptosis.[1][4] The inhibition of SphK sensitizes cancer cells to the effects of microtubule disruption.[9] The accumulation of ceramide and the inhibition of pro-survival S1P signaling, combined with the sustained mitotic arrest and CDK1 activation, create a potent and multifaceted assault on the cancer cell's survival mechanisms, leading to efficient activation of the intrinsic apoptotic cascade.[8][9]

Signaling Pathways

The anti-cancer activity of this compound is mediated through the modulation of several key signaling pathways.

Caption: this compound inhibits SphK1/2, altering the sphingolipid rheostat to promote apoptosis.

Caption: this compound disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

Quantitative Data

The following tables summarize the quantitative data reported for this compound in various studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Myeloid Leukemia | 0.4 - 0.8 | [5] |

| HL-60/VCR | Multi-drug Resistant AML | 0.1 - 1.8 | [2] |

| MOLM-13 | Acute Myeloid Leukemia | Not specified | [1] |

| pCan1 | Primary Prostate Cancer | ~10 (effective concentration) | [5] |

| PC-3 | Prostate Cancer | Not specified | [5] |

| LNCaP | Prostate Cancer | Not specified | [5] |

| MCF-7 | Breast Cancer | 0.1 - 1.8 | [2] |

| A549 | Lung Cancer | 0.1 - 1.8 | [2] |

| Panc-1 | Pancreatic Cancer | 0.1 - 1.8 | [2] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Mouse Strain | Dosing Regimen | Outcome | Reference |

| MLL-AF9 AML | Not specified | 5, 10, 20 mg/kg every other day | Dose-dependent increase in survival; complete remission at higher doses. | [5] |

| PC-3 Xenograft | Nude mice | Daily intraperitoneal injection | Potent inhibition of tumor growth. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of this compound on tubulin polymerization by monitoring changes in light scattering.

-

Reagents:

-

Purified tubulin (e.g., from porcine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel and Nocodazole (as positive and negative controls)

-

96-well microplate (clear, flat-bottom)

-

-

Procedure:

-

Prepare the tubulin polymerization reaction mix on ice. For a standard 100 µL reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Add this compound to the desired final concentrations (e.g., 0.1 to 10 µM). Include wells for vehicle control (DMSO), a polymerization enhancer (e.g., 10 µM Paclitaxel), and a polymerization inhibitor (e.g., 10 µM Nocodazole).

-

Pre-warm a microplate reader equipped with a temperature controller to 37°C.

-

Add purified tubulin to the reaction mix on ice to a final concentration of 2-4 mg/mL.

-

Pipette 100 µL of the final reaction mix into the pre-warmed 96-well plate.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time to generate polymerization curves.

-

Compare the Vmax (maximum rate of polymerization) and the plateau of the this compound treated samples to the controls. Inhibition of polymerization will result in a lower Vmax and plateau compared to the vehicle control.

-

Cellular Microtubule Network Visualization

This immunofluorescence protocol allows for the direct visualization of this compound's effect on the microtubule network in intact cells.

-

Materials:

-

Cells cultured on glass coverslips (e.g., U-251 MG glioblastoma cells)

-

This compound

-

Fixation solution (e.g., 4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin monoclonal antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

-

Procedure:

-

Treat cells with this compound at the desired concentration (e.g., 5 µM) for an appropriate time (e.g., 18 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 1% BSA for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

-

-

Expected Outcome:

-

Vehicle-treated cells will show a well-organized, filamentous microtubule network.

-

This compound-treated cells will exhibit a disrupted, diffuse, and depolymerized microtubule network.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Reagents:

-

Cancer cell lines (e.g., HL-60)

-

This compound

-

PBS

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

-

Procedure:

-

Seed cells and treat with this compound (e.g., 5-10 µM) or vehicle for various time points (e.g., 16, 24, 36 hours).

-

Harvest cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the Akt/mTOR and JNK signaling pathways.

-

Reagents:

-

Cell lysates from this compound-treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against: p-Akt, Akt, p-mTOR, mTOR, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Quantify protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their total protein levels and compare between treated and control samples.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cells (e.g., PC-3)

-

Matrigel

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 6 million cells) mixed with Matrigel into the flanks of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., ~150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily).

-

Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Compare the tumor growth inhibition between the this compound-treated group and the vehicle control group.

-

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a multi-targeted inhibitor that uniquely combines the inhibition of sphingosine kinases 1 and 2 with the disruption of microtubule polymerization.[1] This dual mechanism of action leads to a synergistic induction of apoptosis in a broad range of cancer cells, including those resistant to conventional therapies.[1][2] The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Its efficacy in preclinical models supports its continued development as a novel anti-cancer agent.[1]

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

SKi-178: A Multi-Targeted Inhibitor Driving Mitotic Arrest and Apoptosis through Sustained CDK1 Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKi-178 is a novel, small-molecule inhibitor demonstrating a multi-targeted mechanism of action with significant therapeutic potential in oncology, particularly in acute myeloid leukemia (AML).[1] Initially developed as an inhibitor of Sphingosine Kinase 1 (SphK1), further studies have revealed its dual inhibitory role against both SphK1 and SphK2, alongside a distinct function as a microtubule network disrupting agent.[1][2] This dual action synergistically induces potent cytotoxicity in a broad range of cancer cell lines, including multi-drug resistant variants.[1][3][4][5] The primary mechanism of this compound-induced apoptosis is the induction of a prolonged mitotic arrest, which is critically dependent on the sustained activation of cyclin-dependent kinase 1 (CDK1).[1][6][7] This sustained CDK1 activity leads to the inhibitory phosphorylation of anti-apoptotic Bcl-2 family proteins, thereby triggering the intrinsic apoptotic cascade.[6][7] This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the action of this compound.

Core Mechanism of Action: A Dual-Pronged Attack

This compound's efficacy stems from its ability to simultaneously disrupt two distinct but synergistic cellular processes: sphingolipid metabolism and microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1/2)

Sphingosine kinases are critical enzymes that regulate the "sphingolipid rheostat," balancing the levels of pro-apoptotic ceramides and sphingosine against the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[5] In many cancers, SphK1 and/or SphK2 are overexpressed, tilting this balance towards S1P production, which promotes proliferation and survival.[1][8] this compound competes for the sphingosine binding site on both SphK1 and SphK2, directly inhibiting their activity.[1][9] This inhibition leads to two key outcomes:

Disruption of Microtubule Dynamics

In addition to its role as a SphK inhibitor, this compound functions as a microtubule network disrupting agent.[1][2] This activity is mechanistically similar to other microtubule-targeting agents (MTAs) used in chemotherapy. By interfering with the proper formation and function of the mitotic spindle, this compound prevents cells from successfully completing mitosis, leading to a cellular arrest in this phase.

The combination of SphK inhibition and microtubule disruption has been shown to be synergistic in inducing apoptosis in AML cell lines.[1]

The Central Role of CDK1 in this compound-Mediated Mitotic Arrest and Apoptosis

The cytotoxic effect of this compound is not merely a consequence of cell cycle arrest; it is the prolonged nature of this arrest and the subsequent molecular events that are critical. The central player in this process is CDK1.

Prolonged Mitotic Arrest

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[10] This arrest in mitosis is a direct result of the drug's microtubule-disrupting activity. Unable to form a functional mitotic spindle, the spindle assembly checkpoint remains active, preventing the cell from progressing to anaphase and exiting mitosis.

Sustained CDK1 Activation and Apoptotic Signaling

Under normal conditions, CDK1 activity is tightly regulated, peaking at the G2/M transition to drive mitotic entry and then declining to allow for mitotic exit.[11] this compound-induced mitotic arrest leads to the sustained and prolonged activation of CDK1.[1][6][7] It is this sustained activity that serves as the critical trigger for apoptosis.[6][7][10]

Sustained CDK1 activation directly impacts the cell's survival machinery by phosphorylating and inactivating multiple pro-survival members of the Bcl-2 family:

-

Bcl-2 and Bcl-xL: Phosphorylation of these proteins by CDK1 inhibits their anti-apoptotic function.[6][7]

-

Mcl-1: CDK1-mediated phosphorylation of Mcl-1 targets it for proteasomal degradation, removing a key survival protein.[6][7][12]

The inactivation and degradation of these pro-survival proteins liberate pro-apoptotic proteins like Bak, leading to the activation of the intrinsic apoptotic pathway, characterized by caspase activation.[10][12] Importantly, this CDK1-dependent mechanism of action appears to bypass common drug resistance mechanisms, as this compound retains efficacy in cell lines overexpressing MDR-1 or pro-survival Bcl-2 family members.[6]

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration | Reference |

| Various | Broad Range | 0.1 µM - 1.8 µM | [3][4][5] |

| AML Cell Lines | Acute Myeloid Leukemia | ~500 nM - 1 µM | [13] |

| HL-60 | Acute Myeloid Leukemia | 470 ± 60 nM | [14] |

| HL-60/VCR (Vincristine-Resistant) | Acute Myeloid Leukemia | 1100 ± 200 nM | [14] |

| PC-3 | Prostate Cancer | Potent Inhibition (Concentration not specified) | [8] |

| pCan1 (Primary Prostate Cancer) | Prostate Cancer | Significant viability reduction at 5-25 µM | [8] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Dosing Regimen | Outcome | Reference |

| MLL-AF9 AML Model | 5, 10, or 20 mg/kg (Qod) | Dose-dependent increase in survival | [1] |

| MLL-AF9 AML Model | Not specified | Induces complete remission | [1][3] |

| Naïve Swiss-Webster Mice | 20 or 40 mg/kg (daily, 14 days) | Well-tolerated with no apparent body weight loss | [1] |

| PC-3 Xenograft | Not specified (daily IP injection) | Potent inhibition of tumor growth | [8] |

Key Experimental Protocols

The elucidation of this compound's mechanism involved several key experimental techniques. Detailed protocols are outlined below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting viability against drug concentration and fitting to a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Culture cells to ~60-70% confluency and treat with this compound (e.g., 5-10 µM) or vehicle for a set time course (e.g., 12, 24, 36 hours).

-

Harvesting: Collect both adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed. Centrifuge to pellet the cells.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. Deconvolute the histogram to quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins and their post-translational modifications, such as phosphorylation.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., pBcl-2 (Ser70), total Bcl-2, cleaved caspase-7, CDK1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein level.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a drug to its target protein in intact cells.[1]

-

Treatment: Treat intact cells with various concentrations of this compound or vehicle control for a specified time (e.g., 16 hours).[1]

-

Heating: Heat the cell suspensions to a range of temperatures. Ligand-bound proteins are often stabilized and will resist thermal denaturation at higher temperatures compared to their unbound state. For SphK1 and SphK2, temperatures of 60°C and 63°C have been used, respectively.[1]

-

Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins.

-

Analysis: Analyze the soluble fraction by Western blot using antibodies against the target proteins (SphK1 and SphK2).

-

Interpretation: Increased abundance of the target protein in the soluble fraction at elevated temperatures in the presence of the drug indicates direct target engagement and stabilization.

Conclusion and Future Directions

This compound represents a promising multi-targeted therapeutic agent whose efficacy is rooted in a unique, dual mechanism of action. By simultaneously inhibiting SphK1/2 and disrupting microtubule dynamics, it creates a state of prolonged mitotic arrest that is unsustainable for cancer cells. The critical mechanistic insight is that this prolonged arrest leads to sustained CDK1 activation, which repurposes the cell's own mitotic machinery to trigger the intrinsic apoptotic pathway through the phosphorylation of Bcl-2 family members. This CDK1-dependent cell death mechanism is effective even in drug-resistant cancer models, highlighting its potential for treating refractory diseases. For drug development professionals, this compound serves as a compelling example of polypharmacology, where targeting multiple, synergistic nodes can lead to potent anti-cancer effects. Future research should continue to explore the full spectrum of this compound's targets and its potential in combination therapies to further enhance its therapeutic index.

References

- 1. This compound: A Multitargeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics Demonstrating Therapeutic Efficacy in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting SphK1/2 by this compound inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Apoptotic Mechanism of Action of the Sphingosine Kinase 1 Selective Inhibitor this compound in Human Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Premature activation of Cdk1 leads to mitotic events in S phase and embryonic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Development of SKI-349, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

SKI-178 for Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with progression to castration-resistant prostate cancer (CRPC) representing a critical therapeutic hurdle. The sphingolipid signaling pathway has emerged as a key regulator of cancer cell proliferation, survival, and therapy resistance. Sphingosine kinases (SphK), particularly isoforms SphK1 and SphK2, are pivotal enzymes in this pathway, catalyzing the formation of the pro-survival lipid sphingosine-1-phosphate (S1P). Both SphK1 and SphK2 are found to be upregulated in human prostate cancer tissues, and their overexpression promotes cancer cell proliferation and migration.[1][2][3]

SKI-178 is a novel, potent, small-molecule dual inhibitor of both SphK1 and SphK2, competing for the sphingosine binding site.[1][2][3] Preclinical studies have demonstrated its cytotoxic effects across a broad range of cancer cell lines.[4] This technical guide provides an in-depth overview of the core preclinical findings, mechanism of action, and experimental methodologies related to this compound in the context of prostate cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects in prostate cancer through a multi-pronged mechanism centered on the dual inhibition of SphK1 and SphK2. This inhibition disrupts the balance of the "sphingolipid rheostat," leading to a decrease in the pro-survival molecule S1P and an increase in the pro-apoptotic lipid, ceramide.[1][5] This shift triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis.[1][2]

The primary signaling pathways affected by this compound in prostate cancer cells are the inhibition of the pro-survival Akt-mTOR pathway and the activation of the pro-apoptotic JNK stress signaling pathway.[1][6]

Signaling Pathway Diagram

Preclinical Data

The anti-cancer activity of this compound has been evaluated in primary human prostate cancer cells and established prostate cancer cell lines (PC-3 and LNCaP).[1][2]

In Vitro Efficacy

This compound has demonstrated potent dose-dependent inhibition of prostate cancer cell viability, proliferation, migration, and colony formation.[1] It induces robust cell death and apoptosis while showing minimal cytotoxic effects on non-cancerous primary prostate epithelial cells (pEpi) and the established RWPE-1 cell line at effective concentrations.[1]

| Parameter | Cell Lines | Effect of this compound | Concentration | Reference |

| Cell Viability | pCan1, pCan2, PC-3, LNCaP | Potently Inhibited | 5-25 µM | [1] |

| Proliferation (EdU Staining) | pCan1, pCan2, PC-3, LNCaP | Significantly Inhibited | 10 µM | [1] |

| Cell Migration (Transwell Assay) | pCan1, pCan2, PC-3, LNCaP | Significantly Inhibited | 10 µM | [1] |

| Cell Cycle Progression | pCan1 | G1-S Phase Arrest | 10 µM | [1] |

| Apoptosis (TUNEL Assay) | pCan1, pCan2, PC-3, LNCaP | Significantly Increased | 10 µM | [1] |

| Mitochondrial Depolarization (JC-1) | pCan1 | Increased | 10 µM | [1] |

| ROS Production | Not Specified | Increased | Not Specified | [1][2][3] |

| ATP Depletion | Not Specified | Increased | Not Specified | [1][2][3] |

| Akt-mTOR Activation | pCan1 | Inhibited | 5-25 µM | [1] |

| JNK Activation | pCan1 | Induced | Not Specified | [1][6] |

pCan1 and pCan2 are primary human prostate cancer cells.

In Vivo Efficacy

In a preclinical mouse model, daily intraperitoneal injections of this compound have been shown to potently inhibit the growth of PC-3 xenografts in nude mice.[1][2][7] Analysis of the xenograft tissues confirmed the in vitro findings, showing evidence of SphK inhibition, ceramide production, ATP depletion, lipid peroxidation, inactivation of the Akt-mTOR pathway, and activation of the JNK pathway.[1][6]

| Parameter | Model | Effect of this compound | Reference |

| Tumor Growth | PC-3 Xenograft | Potently Inhibited | [1][2][7] |

| Akt-mTOR Activation | PC-3 Xenograft Tissues | Inactivated | [1] |

| JNK Activation | PC-3 Xenograft Tissues | Activated | [1] |

| ATP Levels | PC-3 Xenograft Tissues | Depleted | [1] |

| Lipid Peroxidation | PC-3 Xenograft Tissues | Increased | [1] |

Potential Interaction with Androgen Receptor (AR) Signaling

While direct studies on the effect of this compound on the androgen receptor (AR) signaling pathway are not yet available, there is a strong rationale for a potential interplay. The AR pathway is a key driver of prostate cancer, and its cross-talk with other signaling pathways is well-established.[8][9]

Studies on SphK1 have shown that its activity is modulated by androgens. Dihydrotestosterone (DHT) can stimulate SphK1 activity through an AR/PI3K/Akt-dependent mechanism in androgen-sensitive LNCaP cells.[2][10] Conversely, androgen deprivation leads to an initial decrease in SphK1 activity.[2][10] This suggests that inhibiting SphK1 with agents like this compound could potentially disrupt this androgen-mediated pro-survival signaling.

Furthermore, another SphK2 inhibitor, opaganib (ABC294640), has been shown to reduce AR protein levels in prostate cancer cells and is being investigated in clinical trials in combination with AR pathway inhibitors.[5][11] This provides a strong indication that targeting the SphK pathway may be a valid strategy to overcome resistance to AR-targeted therapies.

Logical Relationship Diagram

Experimental Protocols & Methodologies

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on prostate cancer cells.

Cell Viability and Proliferation Assays

1. CCK-8 Cell Viability Assay:

-

Principle: Measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.

-

Protocol Outline:

-

Seed prostate cancer cells (e.g., PC-3, LNCaP) in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound (e.g., 1-25 µM) for desired time points (e.g., 24, 48, 72 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

2. EdU Staining for Cell Proliferation:

-

Principle: EdU (5-ethynyl-2´-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis. It is detected via a click chemistry reaction with a fluorescent azide.

-

Protocol Outline:

-

Culture cells with this compound for a specified period.

-

Add EdU to the culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.

-

Fix and permeabilize the cells.

-

Add the click reaction cocktail containing a fluorescent azide to detect the incorporated EdU.

-

Counterstain nuclei with DAPI or Hoechst.

-

Image using a fluorescence microscope and quantify the percentage of EdU-positive cells.

-

Cell Migration and Apoptosis Assays

1. Transwell Migration Assay:

-

Principle: Assesses the migratory capacity of cells through a porous membrane in response to a chemoattractant.

-

Protocol Outline:

-

Seed serum-starved prostate cancer cells in the upper chamber of a Transwell insert.

-

Add this compound to the upper chamber.

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubate to allow cells to migrate through the pores to the lower surface of the membrane.

-

Remove non-migrated cells from the upper surface.

-

Fix, stain, and count the migrated cells on the lower surface.

-

2. TUNEL Assay for Apoptosis:

-

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Protocol Outline:

-

Treat cells with this compound to induce apoptosis.

-

Fix and permeabilize the cells.

-

Incubate with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates at the 3'-hydroxyl ends of fragmented DNA.

-

Counterstain nuclei.

-

Analyze by fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

-

Experimental Workflow Diagram

Clinical Perspective and Future Directions

To date, there are no registered clinical trials for this compound specifically for prostate cancer. However, the preclinical data strongly support its potential as a therapeutic agent.